1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form the desired benzofuro[3,2-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzofuro[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1- 1benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate : Another related compound with variations in the ester group, which may affect its solubility and reactivity .
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol: This compound shares a similar benzofuro[3,2-d]pyrimidine core but differs in its substituents, leading to distinct chemical and biological properties.
Uniqueness
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-PHENYLPROPYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N4O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O2/c30-25(26-14-6-9-18-7-2-1-3-8-18)19-12-15-29(16-13-19)24-23-22(27-17-28-24)20-10-4-5-11-21(20)31-23/h1-5,7-8,10-11,17,19H,6,9,12-16H2,(H,26,30) |
InChI Key |
WVAROPOSGVLILI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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